molecular formula C7H8O5 B14511973 (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate CAS No. 62644-30-8

(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate

Cat. No.: B14511973
CAS No.: 62644-30-8
M. Wt: 172.13 g/mol
InChI Key: WGHYPCKIPVFCCA-UHFFFAOYSA-N
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Description

(5-Oxo-3,7-dioxabicyclo[410]heptan-2-yl) acetate is a chemical compound known for its unique bicyclic structure It is characterized by the presence of an oxo group and an acetate group attached to a dioxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium halides or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Octyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with an octyl group.

    (4-Butyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate: Similar structure with a butyl group.

Uniqueness

(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate is unique due to its specific bicyclic structure and the presence of both oxo and acetate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62644-30-8

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate

InChI

InChI=1S/C7H8O5/c1-3(8)11-7-6-5(12-6)4(9)2-10-7/h5-7H,2H2,1H3

InChI Key

WGHYPCKIPVFCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(O2)C(=O)CO1

Origin of Product

United States

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